molecular formula C10H14N2O2S B15272743 2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-4-yl)ethan-1-one

2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-4-yl)ethan-1-one

Cat. No.: B15272743
M. Wt: 226.30 g/mol
InChI Key: HSGRIWJHGKEXFB-UHFFFAOYSA-N
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Description

2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-4-yl)ethan-1-one is a synthetic organic compound that features a morpholine ring substituted with a methyl group and a thiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-4-yl)ethan-1-one typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized via the reaction of diethanolamine with sulfuric acid.

    Coupling of the Rings: The final step involves coupling the thiazole and morpholine rings through a suitable linker, often using a base-catalyzed reaction.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the carbonyl group, such as alcohols.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-4-yl)ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that the compound binds to, affecting their activity.

    Pathways Involved: The compound may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-4-yl)ethan-1-ol: A similar compound with an alcohol group instead of a ketone.

    2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-4-yl)ethan-1-amine: A similar compound with an amine group instead of a ketone.

Uniqueness

2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-4-yl)ethan-1-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

2-(5-methylmorpholin-3-yl)-1-(1,3-thiazol-4-yl)ethanone

InChI

InChI=1S/C10H14N2O2S/c1-7-3-14-4-8(12-7)2-10(13)9-5-15-6-11-9/h5-8,12H,2-4H2,1H3

InChI Key

HSGRIWJHGKEXFB-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(N1)CC(=O)C2=CSC=N2

Origin of Product

United States

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